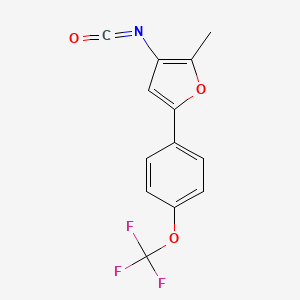
3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan” is a synthetic organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This particular compound features a furan ring substituted with an isocyanate group, a methyl group, and a trifluoromethoxy-phenyl group, making it a unique and potentially valuable chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan” typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethoxy-phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction to attach the trifluoromethoxy-phenyl group to the furan ring.
Isocyanate group introduction: The isocyanate group can be introduced through the reaction of an amine precursor with phosgene or a phosgene substitute.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan” can undergo various chemical reactions, including:
Nucleophilic addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution reactions: The furan ring and the trifluoromethoxy-phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the methyl group.
Common Reagents and Conditions
Nucleophilic addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Substitution reactions: Electrophilic reagents like halogens and nucleophilic reagents like organometallic compounds can be used.
Oxidation and reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include ureas, carbamates, substituted furans, and various oxidation and reduction products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: May be explored for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and unique structural features.
Mechanism of Action
The mechanism of action of “3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan” depends on its specific application. In general, the isocyanate group reacts with nucleophiles to form stable covalent bonds, which can modify the properties of the target molecules. The trifluoromethoxy-phenyl group may enhance the compound’s stability, lipophilicity, and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a phenyl group.
Methyl isocyanate: A smaller isocyanate compound with a methyl group.
Trifluoromethoxybenzene: A compound with a trifluoromethoxy group attached to a benzene ring.
Uniqueness
“3-Isocyanato-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan” is unique due to the combination of its isocyanate group, furan ring, and trifluoromethoxy-phenyl group
Properties
IUPAC Name |
3-isocyanato-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c1-8-11(17-7-18)6-12(19-8)9-2-4-10(5-3-9)20-13(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRZSFIYNJHMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














